molecular formula C9H7ClN2O B15321037 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one

Cat. No.: B15321037
M. Wt: 194.62 g/mol
InChI Key: IKNRBDQEVYNLHL-UHFFFAOYSA-N
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Description

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . This method is metal-free and operates under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3

InChI Key

IKNRBDQEVYNLHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=C(C=CC2=N1)Cl

Origin of Product

United States

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